![molecular formula C10H11ClFNO B1415489 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine CAS No. 1864587-95-0](/img/structure/B1415489.png)
3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine
Overview
Description
The compound “3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine” is a chemical compound with the IUPAC name 3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde . It has a molecular weight of 294.71 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12ClFO3/c1-19-15-5-2-10(8-18)6-11(15)9-20-12-3-4-14(17)13(16)7-12/h2-8H,9H2,1H3 . This indicates that the compound has a complex structure with multiple functional groups, including a methoxy group (-OCH3), a chloro group (-Cl), and a fluoro group (-F).Physical And Chemical Properties Analysis
This compound has a molecular weight of 294.71 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine is involved in the synthesis and evaluation of various medicinal compounds. For instance, it has been used in the synthesis of fluorine and iodine analogues of clorgyline, which are inhibitors of monoamine oxidase A (MAO-A), indicating potential applications in neurological studies and drug development (Ohmomo et al., 1991). Additionally, compounds involving this structure have been evaluated for their in-vitro antioxidant activity, suggesting their potential in addressing oxidative stress-related disorders (Nagavolu et al., 2017).
Imaging and Diagnostics
Azetidine derivatives, including those related to 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine, have been explored for their use in imaging techniques such as positron emission tomography (PET). These compounds have been synthesized and assessed for their binding properties to nicotinic acetylcholine receptors in vivo, providing insights into their potential applications in neurological imaging and diagnostics (Doll et al., 1999).
Development of Antibacterial Agents
The azetidine moiety, as found in 3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine, has been utilized in the synthesis of antibacterial agents. For example, studies have focused on synthesizing and testing the biological activity of 7-azetidinylquinolones and naphthyridines, which show promise as antibacterial compounds (Frigola et al., 1994). This research highlights the potential of such compounds in developing new antibiotics.
Exploration of Antiviral Properties
Research into heterocyclic analogues of rimantadine, which include azetidine structures, has revealed significant antiviral activity against influenza A. This suggests that azetidine derivatives may be valuable in the development of antiviral therapies (Zoidis et al., 2003).
Analysis of Chemical Structures and Properties
Studies have also been conducted to understand the chemical structures and properties of azetidine derivatives. For instance, the synthesis and spectroscopic properties of long-chain aza, aziridine, and azetidine fatty esters have been explored, contributing to the understanding of these compounds at a molecular level (Lie Ken Jie & Syed-rahmatullah, 1992).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statement H319 is associated with this compound, which means it causes serious eye irritation . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using personal protective equipment .
properties
IUPAC Name |
3-[(3-chloro-4-fluorophenoxy)methyl]azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-9-3-8(1-2-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJWYCRHCVCYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-fluorophenoxy)methyl]azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.